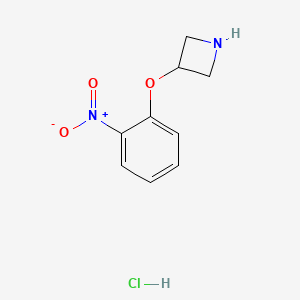

3-(2-Nitrophenoxy)azetidine;hydrochloride

Description

Significance of Azetidine (B1206935) Derivatives in Contemporary Chemical Science

Azetidines are four-membered heterocyclic amines that have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from the considerable ring strain of approximately 25.4 kcal/mol, which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This unique reactivity allows for a variety of ring-opening and functionalization reactions, making them valuable synthetic intermediates. rsc.org

In medicinal chemistry, the rigid azetidine scaffold is a desirable feature for designing molecules that can fit into specific biological targets with high affinity. technologynetworks.com This has led to the incorporation of the azetidine moiety into a wide range of biologically active compounds. jmchemsci.commedwinpublishers.com

Table 1: Prominent Azetidine-Containing Compounds in Medicinal Chemistry

| Compound Name | Therapeutic Application |

| Azelnidipine | Antihypertensive calcium channel blocker |

| Cobimetinib | Mitogen-activated protein kinase inhibitor |

| Ximelagatran | Oral anticoagulant |

Contextualization of the Nitrophenoxy Moiety within Organic and Medicinal Chemistry Research

In medicinal chemistry, the nitroaromatic moiety is found in a number of approved drugs and is often investigated for its potential therapeutic effects. mdpi.com Nitro-containing compounds have been explored for a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects. acs.orgnih.gov The presence of the nitro group can sometimes act as a bioreductive trigger, where the group is reduced under specific physiological conditions (like the hypoxic environment of tumors) to generate a more active or cytotoxic species. mdpi.com

Overview of Research Trajectories for Azetidine-Containing Chemical Entities

The exploration of azetidine-containing compounds is a dynamic area of research with several key trajectories. One major focus is the development of novel synthetic methodologies to access diverse and complex azetidine derivatives. rsc.orgrsc.org This includes cycloaddition reactions, C-H activation, and ring-contraction strategies. rsc.org

Another significant research direction is the application of azetidines in drug discovery. lifechemicals.com Scientists are actively designing and synthesizing azetidine-based compounds to target a variety of diseases, including cancer, infectious diseases, and neurological disorders. technologynetworks.comjmchemsci.com The development of libraries of azetidine-containing molecules for high-throughput screening is a common strategy to identify new lead compounds. nih.gov

Furthermore, the unique properties of azetidines are being harnessed in materials science, for example, in the synthesis of polymers and as chiral templates in asymmetric synthesis. rsc.orgrsc.org The continued exploration of these trajectories is expected to unlock the full potential of this versatile class of heterocyclic compounds.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-nitrophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQPEMUAKNKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 3 2 Nitrophenoxy Azetidine;hydrochloride

Elucidation of Reaction Pathways and Transition State Analysis

The reaction pathways of 3-(2-Nitrophenoxy)azetidine (B1395078);hydrochloride are largely dictated by the strain of the four-membered azetidine (B1206935) ring and the electronic nature of the substituents. The protonated nitrogen atom in the hydrochloride salt renders the ring susceptible to nucleophilic attack, potentially leading to ring-opening reactions.

One plausible reaction pathway is the nucleophilic ring-opening of the azetidine. Under basic or nucleophilic conditions, the reaction would likely proceed via an SN2 mechanism. A nucleophile would attack one of the methylene (B1212753) carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. The regioselectivity of this attack would be influenced by steric and electronic factors. Computational studies on analogous systems, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, highlight the importance of the catalyst and substrate geometry in determining the reaction pathway and regioselectivity. nih.govfrontiersin.org

Transition state analysis for such reactions would be crucial to understand the energetic barriers and the geometry of the activated complex. For an SN2 ring-opening, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-N bond. The energy of this transition state would be influenced by the nature of the nucleophile, the solvent, and the electronic effects of the 2-nitrophenoxy group. The electron-withdrawing nature of the nitro group could influence the stability of partial charges that develop in the transition state.

Another potential transformation is rearrangement . Azetidines can undergo various rearrangements, often driven by the relief of ring strain. Theoretical rationalization of the rearrangement of aziridines to azetidines suggests that such processes can be thermodynamically favored. While not a direct reaction of the target molecule, this indicates the propensity of strained nitrogen heterocycles to undergo structural reorganization.

Kinetic and Thermodynamic Considerations in Azetidine Ring Formation and Rearrangements

The kinetics of reactions involving 3-(2-Nitrophenoxy)azetidine;hydrochloride would be highly dependent on the reaction conditions. For a nucleophilic ring-opening, the rate would be influenced by the concentration of both the azetidine and the nucleophile, as well as the temperature. The activation energy for ring-opening would be a key kinetic parameter, reflecting the stability of the strained ring.

In the context of azetidine ring formation, studies on related systems have shown that the cyclization process can be under either kinetic or thermodynamic control. For example, in some syntheses of substituted azetidines, the kinetically favored product may be the less stable isomer. masterorganicchemistry.com Heating the reaction mixture can allow for equilibration to the more thermodynamically stable product. The specific kinetic and thermodynamic parameters for the formation or rearrangement of 3-(2-Nitrophenoxy)azetidine would require dedicated experimental studies, such as reaction calorimetry and kinetic monitoring.

Hypothetical Kinetic vs. Thermodynamic Product Distribution in a Rearrangement Reaction

| Product | Relative Energy of Transition State (Kinetic Factor) | Relative Stability of Product (Thermodynamic Factor) | Favored Conditions |

| Kinetic Product | Lower | Less Stable | Low Temperature, Short Reaction Time |

| Thermodynamic Product | Higher | More Stable | High Temperature, Long Reaction Time |

Influence of Substituent Effects on Reaction Selectivity and Efficiency

The 2-nitrophenoxy substituent is expected to exert a significant influence on the reactivity of the azetidine ring through both electronic and steric effects.

Electronic Effects: The nitro group is a strong electron-withdrawing group. This effect, transmitted through the phenoxy linker, would decrease the electron density on the azetidine ring. This could have several consequences:

Activation towards Nucleophilic Attack: The decreased electron density on the azetidine carbons could make them more electrophilic and thus more susceptible to nucleophilic attack.

Influence on Nitrogen Basicity: The electron-withdrawing nature of the substituent would decrease the basicity of the azetidine nitrogen.

Stabilization of Intermediates: In reactions involving the formation of anionic intermediates, the electron-withdrawing group could provide stabilization through resonance or inductive effects.

Studies on the synthesis of other substituted azetidines have shown that the electronic nature of substituents can profoundly affect the outcome of a reaction. For instance, the presence of electron-withdrawing groups can be necessary for certain cyclization reactions to proceed efficiently. rsc.org

Steric Effects: The ortho-position of the nitro group on the phenyl ring introduces steric bulk near the azetidine ring. This could influence the approach of nucleophiles or reagents, potentially directing them to the less hindered face of the azetidine ring and thus affecting the stereoselectivity of reactions. The steric hindrance created by bulky substituents has been shown to impact the diastereoselectivity in the synthesis of other azetidine derivatives. rsc.org

Influence of Substituent Position on Aromatic Ring

| Substituent Position | Expected Primary Influence | Impact on Reactivity |

| Ortho | Steric and Electronic | May hinder nucleophilic attack at C3; strong electron-withdrawing effect. |

| Meta | Primarily Electronic | Strong electron-withdrawing effect with less steric hindrance than ortho. |

| Para | Primarily Electronic | Strong electron-withdrawing effect with minimal steric hindrance at the reaction center. |

Isomerization Pathways and Equilibrium Studies of Azetidine Derivatives

Azetidine derivatives can undergo various isomerization processes. One possibility is N-inversion , where the nitrogen atom rapidly inverts its configuration. The barrier to nitrogen inversion in azetidine itself is relatively low. For 3-(2-Nitrophenoxy)azetidine, the substituent at the 3-position would influence the inversion barrier.

Another potential isomerization is ring-puckering . The four-membered ring of azetidine is not planar and exists in a puckered conformation. Interconversion between different puckered conformations is typically a low-energy process.

More complex isomerizations could involve ring-opening and re-closure to form a different constitutional isomer or stereoisomer. For example, under certain conditions, the C2-N or C4-N bond could cleave, and if rotation around the remaining single bonds occurs before re-cyclization, a different isomer could be formed. The equilibrium between different isomers would be governed by their relative thermodynamic stabilities.

While specific studies on the isomerization of 3-(2-Nitrophenoxy)azetidine are not available, research on the isomerization of other azetidine derivatives indicates that such processes are feasible and can be influenced by factors such as temperature, solvent, and the presence of catalysts. documentsdelivered.com

Advanced Spectroscopic and Analytical Research Methodologies for Characterization of 3 2 Nitrophenoxy Azetidine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.ipb.ptresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. researchgate.net For 3-(2-Nitrophenoxy)azetidine (B1395078);hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

While specific experimental data for 3-(2-Nitrophenoxy)azetidine;hydrochloride is not widely published, data for a closely related model compound, referred to as MC2 and understood to be 3-(2-Nitrophenoxy)azetidine, provides significant insight. rsc.org The hydrochloride salt form would be expected to primarily affect the chemical shifts of the protons and carbons within the azetidine (B1206935) ring due to the protonation of the nitrogen atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the distinct chemical environments of protons within a molecule. For 3-(2-Nitrophenoxy)azetidine, the ¹H NMR spectrum reveals signals corresponding to both the aromatic protons of the 2-nitrophenoxy group and the aliphatic protons of the azetidine ring.

The aromatic region of the spectrum is expected to show complex multiplets due to the ortho, meta, and para protons on the nitrophenyl ring. The azetidine ring protons typically appear in the aliphatic region of the spectrum. The methine proton at the C3 position (CH-O) would be shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons on the C2 and C4 positions of the azetidine ring would likely appear as triplets, assuming coupling to the adjacent protons. chemicalbook.com

Based on data for a model compound believed to be 3-(2-Nitrophenoxy)azetidine, the following proton chemical shifts have been reported. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.80 - 7.11 | m | - |

| Aromatic Proton | 6.96 - 6.90 | m | - |

| Azetidine CH₂ (C2/C4) | 4.49 | t | 6.7 |

| Azetidine CH₂ (C2/C4) | 3.85 | t | 6.7 |

| Azetidine CH (C3) | - | - | - |

Note: The specific assignment for the methine proton (CH) at the C3 position was not explicitly provided in the referenced data. In the hydrochloride salt, the azetidine proton signals would be expected to be further downfield and potentially broader due to the influence of the protonated nitrogen.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

For 3-(2-Nitrophenoxy)azetidine, the ¹³C NMR spectrum would display signals for the six aromatic carbons and the three aliphatic carbons of the azetidine ring. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom involved in the ether linkage (C-O) on the aromatic ring would have characteristic chemical shifts. Within the azetidine ring, the C3 carbon, being attached to the oxygen, would be significantly deshielded compared to the C2 and C4 carbons. chemicalbook.com

The following table presents ¹³C NMR data reported for a model compound, presumed to be 3-(2-Nitrophenoxy)azetidine. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 150.20, 147.82, 138.68, 130.33, 128.89, 128.29, 125.72, 125.68, 124.17, 120.72, 117.61, 110.17 |

| Azetidine C3 | - |

| Azetidine C2/C4 | 47.57 |

| Azetidine C2/C4 | 37.44 |

Note: Specific assignments for all aromatic carbons and the azetidine C3 carbon were not detailed in the source. The presence of multiple aromatic signals suggests the full carbon skeleton of the 2-nitrophenoxy group is represented.

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule, advanced 2D NMR techniques are employed. numberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, confirming, for example, the coupling between the C2/C4 methylene protons and the C3 methine proton in the azetidine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would definitively link the proton signals of the azetidine ring to their corresponding carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons and heteroatoms. For instance, an HMBC spectrum could show a correlation between the C3 proton of the azetidine ring and the aromatic carbon involved in the ether linkage (C-O), confirming the attachment of the azetidine ring to the 2-nitrophenoxy group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule. diva-portal.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The key functional groups in this compound are the aromatic nitro group, the aryl ether linkage, the secondary amine hydrochloride within the azetidine ring, and the C-H bonds of the aromatic and aliphatic systems.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong and characteristic stretching vibrations. The asymmetric stretch is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretch is expected between 1300-1370 cm⁻¹. spectroscopyonline.comnih.gov

Aryl Ether (Ar-O-C): The asymmetric C-O-C stretching vibration of an aryl-alkyl ether is typically observed in the region of 1200-1275 cm⁻¹, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Azetidine Ring (as a secondary amine hydrochloride): The N-H stretching vibration of the protonated secondary amine (R₂NH₂⁺) in the hydrochloride salt would appear as a broad band in the region of 2700-3000 cm⁻¹. The C-N stretching vibrations of the azetidine ring are expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹. chemicalbook.com

Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene groups in the azetidine ring are expected in the 2850-2960 cm⁻¹ range.

The Raman spectrum would be expected to show complementary information. The symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing modes of the aromatic ring, often produce strong signals in Raman spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis.uni.lunih.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. lcms.cz For the protonated molecule of 3-(2-Nitrophenoxy)azetidine ([M+H]⁺), the predicted monoisotopic mass is 195.07642 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula C₉H₁₁N₂O₃⁺.

The following table lists the predicted m/z values for various adducts of the free base, 3-(2-Nitrophenoxy)azetidine. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.07642 |

| [M+Na]⁺ | 217.05836 |

| [M+NH₄]⁺ | 212.10296 |

| [M+K]⁺ | 233.03230 |

A detailed analysis of the fragmentation pattern of 3-(2-Nitrophenoxy)azetidine would provide further structural confirmation. While an experimental spectrum is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of related compounds. libretexts.orgresearchgate.net The molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several pathways:

Cleavage of the ether bond: This could occur on either side of the oxygen atom. Cleavage of the C(aromatic)-O bond would lead to the formation of a 2-nitrophenoxy radical and an azetidinyl cation, or a 2-nitrophenoxide anion and an azetidinyl radical cation. Cleavage of the C(azetidine)-O bond would result in an azetidine-3-oxy radical and a 2-nitrophenyl cation, or vice-versa.

Fragmentation of the azetidine ring: The four-membered azetidine ring can undergo characteristic ring-opening and fragmentation, often involving the loss of ethene (C₂H₄).

Loss of the nitro group: The nitro group can be lost as NO₂ or NO.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating, identifying, and quantifying components of a mixture. For a compound such as this compound, these techniques are crucial for assessing the purity of the final product and for monitoring the progress of the synthesis reaction to ensure its completion and identify the formation of any byproducts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. An isocratic or gradient HPLC method would be developed to separate this compound from starting materials, reagents, and potential impurities.

A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic nature of the hydrochloride salt would necessitate a controlled pH of the mobile phase to ensure consistent peak shape and retention time. Detection would most effectively be carried out using a UV-Vis detector, leveraging the chromophoric 2-nitrophenoxy group, which is expected to absorb strongly in the UV region (around 260-280 nm). The purity of a sample is determined by comparing the area of the main peak corresponding to the product with the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Analysis This table presents a hypothetical HPLC method suitable for the analysis of this compound, based on common practices for related aromatic and heterocyclic compounds.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 7.5 min |

Ultra-Performance Liquid Chromatography (UPLC) Development and Application

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The development of a UPLC method for this compound would offer a more efficient way to monitor reactions and assess final product purity. The higher peak capacities of UPLC systems are particularly advantageous for resolving closely related impurities that might not be separated by conventional HPLC. Method development would follow similar principles to HPLC, optimizing the mobile phase composition and gradient profile for the sub-2 µm particle column to achieve rapid and efficient separation.

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the appearance of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol). The separated spots are visualized under UV light, where the nitrophenyl group would allow for easy detection. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, appears at a different retention factor (Rf) value.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality must first be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would provide unambiguous confirmation of the compound's constitution and stereochemistry. Key data obtained include bond lengths, bond angles, and torsional angles, which definitively establish the connectivity and conformation of the azetidine ring and the orientation of the 2-nitrophenoxy substituent. Furthermore, it would reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion and the azetidine nitrogen.

Table 2: Representative Crystallographic Data This table shows the type of data that would be obtained from an X-ray crystallographic analysis of this compound. The values are for illustrative purposes only.

| Parameter | Example Value |

| Chemical Formula | C₉H₁₁ClN₂O₃ |

| Formula Weight | 230.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1045 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.465 g/cm³ |

Exploration of Biological Interactions and Mechanistic Roles of Azetidine Compounds Non Clinical Focus

Molecular Target Engagement Studies at the Protein or Receptor Level

Azetidine (B1206935) derivatives have been shown to interact with a variety of proteins and receptors, demonstrating their potential as modulators of biological function. The rigid, four-membered ring of the azetidine scaffold can serve as a key structural element for binding to specific targets.

One area of significant research has been the interaction of azetidine derivatives with neurotransmitter transporters. For instance, certain azetidine analogs have been identified as inhibitors of the GABA transporter GAT1, which is involved in the reuptake of the neurotransmitter GABA from the synaptic cleft. By blocking GAT1, these compounds can increase GABAergic signaling, a mechanism of interest for the development of anticonvulsant and anxiolytic agents.

Another important target for azetidine compounds is the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. Inhibition of VMAT2 can have profound effects on monoaminergic neurotransmission and is a target for conditions such as hyperkinetic movement disorders and addiction. Studies have shown that both cis- and trans-azetidine analogs can potently inhibit dopamine (B1211576) uptake via VMAT2.

Furthermore, azetidine-containing molecules have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, azetidine-benzoxazole derivatives have been synthesized as potent inhibitors of the receptor tyrosine kinase MerTK, a target in oncology for its role in immune suppression within the tumor microenvironment.

The signal transducer and activator of transcription 3 (STAT3) protein, a key mediator of cytokine signaling, has also been targeted by azetidine amides. These compounds have been shown to inhibit the DNA-binding activity of STAT3, a mechanism that is being explored for its anticancer potential.

The following table summarizes the molecular targets of various azetidine derivatives:

| Target Protein/Receptor | Azetidine Derivative Class | Potential Therapeutic Area |

| GABA Transporter (GAT1) | Azetidine-based GABA analogs | Epilepsy, Anxiety |

| Vesicular Monoamine Transporter 2 (VMAT2) | cis- and trans-azetidine analogs | Hyperkinetic disorders, Addiction |

| Mer Tyrosine Kinase (MerTK) | Azetidine-benzoxazole derivatives | Cancer Immunotherapy |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Azetidine amides | Oncology |

Investigation of Cellular Pathway Modulation by Azetidine Derivatives in Model Systems

The engagement of azetidine derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. These effects are often studied in in vitro cell culture models to elucidate the compound's mechanism of action.

For example, azetidine-based antagonists of the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses, have been shown to inhibit acetate-induced neutrophil migration. This suggests that such compounds can modulate inflammatory pathways.

In the context of cancer research, azetidine derivatives that inhibit STAT3 have been observed to suppress the expression of STAT3 target genes and induce apoptosis in tumor cells. This indicates a direct impact on cell survival and proliferation pathways.

Furthermore, the non-proteinogenic amino acid L-azetidine-2-carboxylic acid, a naturally occurring azetidine, can be misincorporated into proteins in place of proline. This can lead to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR), a cellular pathway that deals with misfolded proteins.

The 2-nitrophenoxy moiety of 3-(2-Nitrophenoxy)azetidine (B1395078) hydrochloride is also of interest, as nitro-containing compounds are known to participate in redox reactions within cells, which can lead to the production of reactive oxygen species and subsequent modulation of redox-sensitive signaling pathways.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level for Mechanistic Insight

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For azetidine derivatives, SAR analyses have provided valuable insights into the features required for potent and selective target engagement.

In the development of azetidine-based GABA uptake inhibitors, it has been found that the nature and position of substituents on the azetidine ring are critical for activity. For example, the presence of a lipophilic side chain at a specific position can significantly enhance potency.

Similarly, for VMAT2 inhibitors, SAR studies have revealed that modifications to the aromatic substituents on the azetidine ring can improve affinity for the transporter. Interestingly, both cis and trans isomers of some azetidine analogs have been found to be equipotent, suggesting a degree of flexibility in the binding pocket of VMAT2.

The development of STAT3 inhibitors has also benefited from SAR studies. By systematically modifying different parts of the azetidine amide scaffold, researchers have been able to identify compounds with sub-micromolar potency in inhibiting STAT3 DNA-binding activity.

The following table provides a general overview of SAR findings for different classes of azetidine derivatives:

| Azetidine Derivative Class | Key Structural Features for Activity |

| GABA Uptake Inhibitors | Lipophilic side chains, specific substitution patterns on the azetidine ring |

| VMAT2 Inhibitors | Aromatic substituents, stereochemistry of the azetidine ring |

| STAT3 Inhibitors | Modifications to the amide and salicylic (B10762653) acid portions of the molecule |

In Vitro and Ex Vivo Biological Screening Methodologies for Mechanistic Elucidation (e.g., enzyme assays, cell-based assays)

A variety of in vitro and ex vivo assays are employed to screen for the biological activity of azetidine compounds and to understand their mechanisms of action. These assays provide a controlled environment to study the interaction of a compound with a specific biological target or cellular process.

Enzyme Assays: For azetidine derivatives that target enzymes, such as protein kinases, enzyme inhibition assays are fundamental. These assays measure the ability of a compound to inhibit the catalytic activity of the target enzyme, often by detecting the phosphorylation of a substrate.

Binding Assays: To determine if a compound directly interacts with its target protein, binding assays are used. For example, electrophoretic mobility shift assays (EMSA) have been used to demonstrate the ability of azetidine amides to inhibit the binding of STAT3 to its DNA consensus sequence.

Cell-Based Assays: Cell-based assays are essential for understanding the effects of a compound in a more biologically relevant context. These can include:

Cytotoxicity Assays: To measure the ability of a compound to kill cells, which is particularly relevant for anticancer drug discovery.

Apoptosis Assays: To determine if a compound induces programmed cell death.

Reporter Gene Assays: To measure the effect of a compound on the expression of a specific gene, often by linking the gene's promoter to a reporter protein like luciferase.

Cell Migration Assays: To assess the impact of a compound on cell motility, which is important for studying processes like inflammation and cancer metastasis.

Ex Vivo Assays: Ex vivo assays use tissues or cells taken directly from an organism. For example, the ability of an azetidine-based FFA2 antagonist to inhibit neutrophil activation has been demonstrated in human whole blood assays, providing a bridge between in vitro and in vivo studies.

Development of Experimental Models for Initial Biological Screening (e.g., zebrafish embryo developmental assays)

In the early stages of drug discovery, high-throughput screening methods are needed to evaluate large numbers of compounds. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for this purpose. mdpi.comresearchgate.net

Zebrafish embryos offer several advantages for small molecule screening:

High-throughput compatibility: Their small size allows them to be arrayed in multi-well plates for automated screening. nih.gov

Rapid development: The major organs develop within a few days, allowing for the rapid assessment of developmental toxicity.

Optical transparency: The embryos are transparent, enabling real-time visualization of developing organs and tissues. nih.gov

Genetic tractability: The zebrafish genome is well-characterized, and a variety of genetic tools are available to create disease models.

Zebrafish embryo assays can be used to screen for a wide range of biological activities, including cardiotoxicity, neurotoxicity, and effects on angiogenesis and other developmental processes. nih.gov This model can provide an early indication of a compound's potential efficacy and toxicity, helping to prioritize compounds for further development. nih.gov While specific data on the screening of 3-(2-Nitrophenoxy)azetidine hydrochloride in zebrafish is not available, this model represents a valuable tool for the initial biological evaluation of novel azetidine derivatives.

Advanced Materials Science and Catalysis Applications of Azetidine Frameworks

Azetidines as Ligands in Organometallic Chemistry and Catalysis

Azetidine (B1206935) derivatives have emerged as effective ligands in organometallic chemistry, finding utility in a range of catalytic processes including Suzuki-Miyaura, Sonogashira, and Henry reactions. researchmap.jprsc.org Their function as ligands is attributed to the nitrogen atom's lone pair of electrons, which can coordinate to a metal center. The rigid, puckered conformation of the azetidine ring can influence the steric and electronic environment of the metal catalyst, thereby impacting its activity, selectivity, and stability. researchgate.net

The coordination chemistry of functionalized azetidines has been shown to produce efficient catalysts. researchmap.jp For instance, tridentate and quadridentate azetidine derivatives have been successfully employed in forming water-soluble catalysts for cross-coupling reactions. researchmap.jp The specific substitution pattern on the azetidine ring is crucial in determining the coordination geometry and the subsequent catalytic performance. researchmap.jp

In the context of 3-(2-Nitrophenoxy)azetidine (B1395078);hydrochloride , the presence of both the azetidine nitrogen and the ether oxygen at the 3-position offers the potential for bidentate coordination to a metal center. The electronic properties of the ligand would be significantly influenced by the 2-nitrophenoxy group. The electron-withdrawing nature of the nitro group could modulate the electron density at the metal center, which in turn can affect the catalytic cycle. Preliminary studies on palladium (II) complexes with sterically hindered azetidines have shown their potential in Suzuki cross-coupling reactions, suggesting a possible avenue for the application of this specific compound.

Table 1: Potential Catalytic Applications of Azetidine-Based Ligands

| Catalytic Reaction | Metal Center | Role of Azetidine Ligand | Potential Advantage of 3-(2-Nitrophenoxy)azetidine;hydrochloride |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Stabilizes active catalytic species | Electron-withdrawing group may enhance reductive elimination. |

| Sonogashira Coupling | Palladium/Copper | Controls catalyst solubility and activity | Bidentate coordination could improve catalyst stability. |

| Henry Reaction | Various | Chiral induction (with chiral azetidines) | The nitro group could participate in substrate activation. |

| Michael Addition | Various | Controls stereoselectivity | Steric bulk of the substituent can influence enantioselectivity. |

Integration of Azetidine Moieties into Polymeric Structures for Specialized Research Applications

The incorporation of azetidine units into polymer backbones or as pendant groups can lead to materials with unique properties and functionalities. The ring-opening polymerization (ROP) of azetidines and their derivatives is a common method to produce polyamines. rsc.orgrsc.org Cationic ring-opening polymerization (CROP) is a prevalent mechanism, although controlling the polymerization of these strained nitrogen-containing monomers can be challenging. rsc.orgrsc.org The resulting polymers have found applications in areas such as gene transfection, CO2 adsorption, and as antimicrobial coatings. rsc.org

The polymerization of N-substituted aziridines, a related class of strained heterocycles, often proceeds via a cationic mechanism. rsc.org A similar approach could be envisioned for N-functionalized derivatives of This compound . The substituent at the 3-position can influence the polymer's properties. For instance, the bulky and polar 2-nitrophenoxy group could affect the polymer's solubility, thermal stability, and its interaction with other molecules or surfaces.

The synthesis of polymers with pendant azetidinium groups is another area of interest. researchgate.net These materials can be used in various applications, including as flocculants and in the paper industry. The functionalization of a pre-formed polymer with This compound could introduce the specific properties of the nitrophenoxy group into the final material.

Table 2: Potential Properties of Polymers Derived from this compound

| Polymer Type | Method of Synthesis | Potential Properties | Specialized Research Application |

|---|---|---|---|

| Poly(azetidine) with pendant 2-nitrophenoxy groups | Ring-Opening Polymerization | Increased polarity, potential for hydrogen bonding | Membranes for gas separation, functional coatings. |

| Polymer with grafted 3-(2-Nitrophenoxy)azetidine units | Post-polymerization modification | Modified surface properties, sites for further reactions | Functionalized resins for chromatography, sensors. |

Utilization of Azetidine-Containing Chiral Templates and Auxiliaries in Asymmetric Synthesis

Chiral azetidines have proven to be valuable as chiral auxiliaries and templates in asymmetric synthesis. rsc.orgsemanticscholar.org Their rigid structure allows for effective transfer of stereochemical information, enabling the synthesis of enantiomerically enriched products. rsc.org Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been utilized in reactions such as Friedel-Crafts alkylations and Michael-type additions. birmingham.ac.uk

The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric azetidines has been reported, and these have been used as chiral auxiliaries in asymmetric alkylation reactions. rsc.orgsemanticscholar.org The stereochemical outcome of these reactions is often compared with analogues having different ring sizes to understand the effect of the ring structure on selectivity. rsc.orgsemanticscholar.org

For This compound to be used in this context, it would first need to be resolved into its separate enantiomers. A chiral version of this compound could then potentially serve as a chiral ligand or organocatalyst. The 2-nitrophenoxy group could play a role in non-covalent interactions with the substrate, such as pi-stacking or hydrogen bonding, which could enhance the stereoselectivity of the reaction. The development of chiral azetidines continues to be an active area of research, with new synthetic methods and applications being explored. researchgate.net

Table 3: Potential Roles of Chiral this compound in Asymmetric Synthesis

| Application | Role of Chiral Azetidine | Key Structural Feature | Expected Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Auxiliary | Azetidine ring and 2-nitrophenoxy group | High diastereoselectivity in the formation of new stereocenters. |

| Enantioselective Catalysis | Chiral Ligand | Coordination to a metal center | High enantiomeric excess in the product. |

| Organocatalysis | Chiral Organocatalyst | The azetidine nitrogen as a basic site | Asymmetric induction in metal-free reactions. |

Future Research Directions and Unexplored Avenues for 3 2 Nitrophenoxy Azetidine;hydrochloride

Development of Novel Green Chemistry Protocols for Sustainable Synthesis

The synthesis of azetidines has traditionally presented challenges due to the high-energy transition states involved in forming the strained four-membered ring. bham.ac.uk Future research should prioritize the development of sustainable and eco-friendly synthetic methods for 3-(2-nitrophenoxy)azetidine (B1395078);hydrochloride, moving away from conventional protocols that may involve harsh reagents or generate significant waste.

Key research objectives in this area include:

Photocatalysis: The use of light-driven reactions, employing a photocatalyst to excite precursor molecules like alkenes and oximes, has emerged as a promising method for azetidine (B1206935) synthesis. mit.edu Future studies could explore the application of aza Paternò-Büchi reactions, a [2+2] photocycloaddition between an imine and an alkene, which is a highly atom-economical route to functionalized azetidines. researchgate.net

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and mild reaction conditions. Research into identifying or engineering enzymes capable of catalyzing the formation of the azetidine ring or the key C-O ether linkage would be a significant advancement.

Alternative Solvents: Investigating the use of green solvents such as water, supercritical fluids, or bio-based solvents could drastically reduce the environmental impact of the synthesis.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could improve reaction efficiency, safety, and scalability while minimizing waste.

A comparative overview of potential green synthesis strategies is presented below.

| Synthesis Strategy | Core Principle | Potential Advantages for Azetidine Synthesis |

| Photocatalysis | Use of light to drive chemical reactions. | Mild reaction conditions, high atom economy, access to unique reaction pathways. mit.eduresearchgate.net |

| Biocatalysis | Employment of enzymes as catalysts. | High stereo- and regioselectivity, biodegradable catalysts, operation in aqueous media. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to induce reactions. | Reduced or eliminated solvent use, potential for novel reactivity. |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Enhanced safety, improved heat and mass transfer, easier scalability, and process automation. |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic protocols, a deep understanding of reaction kinetics and mechanisms is essential. The application of advanced, in-situ spectroscopic techniques can provide real-time data on the formation of intermediates and products, offering insights that are not achievable through traditional offline analysis. numberanalytics.com

Future research should focus on implementing the following probes for monitoring the synthesis of 3-(2-nitrophenoxy)azetidine;hydrochloride:

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy: This technique can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. It has been successfully used to study the dynamics of lithiated azetidines. mdpi.com

Process Analytical Technology (PAT) using NMR: Benchtop and process NMR spectrometers allow for real-time monitoring of reaction progress without the need for sample extraction, providing detailed structural information throughout the reaction. youtube.com

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying covalent bond formation and molecular structure changes.

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FT-IR | Changes in functional groups, concentration profiles. | Tracking the disappearance of starting materials and the appearance of the azetidine ring. mdpi.com |

| Real-Time NMR | Detailed structural information, quantification of species. | Identifying and quantifying intermediates, byproducts, and the final product without sampling. youtube.com |

| Mass Spectrometry | Molecular weight determination, identification of intermediates. | Monitoring reaction progress and identifying transient species in the reaction mixture. numberanalytics.com |

| Fluorescence Spectroscopy | Changes in the electronic environment of fluorescent molecules. | Could be applied if fluorescent intermediates or reagents are involved in the synthesis. azom.com |

Deeper Computational Modeling of Complex Azetidine Systems and Reaction Dynamics

Computational chemistry provides powerful tools for predicting reaction outcomes, understanding mechanisms, and designing more efficient synthetic routes. mit.edu For a complex system like this compound, computational modeling can offer invaluable insights.

Unexplored avenues in this domain include:

Predictive Synthesis Modeling: Utilizing Density Functional Theory (DFT) and other ab initio methods to model potential synthetic pathways. mdpi.com This can help in pre-screening reactants and catalysts, predicting which combinations are most likely to yield the desired azetidine product, thereby reducing trial-and-error experimentation. mit.edu

Reaction Dynamics Simulation: Performing quasi-classical trajectory (QCT) computations on a full-dimensional potential energy surface to understand the intricate dynamics of bond formation. nih.gov This can reveal the concerted or stepwise nature of the cyclization mechanism.

Conformational Analysis: Modeling the conformational landscape of the 3-(2-nitrophenoxy)azetidine molecule to understand its preferred three-dimensional structure, which is crucial for predicting its interaction with biological targets.

Mechanistic Exploration of Undiscovered Biological Interactions and Pathways

While azetidine-containing molecules are known to possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties, the specific biological profile of this compound remains largely unexplored. ontosight.aijmchemsci.com

Future research should be directed towards:

High-Throughput Screening: Screening the compound against a broad range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.

Phenotypic Screening: Assessing the effect of the compound on various cell lines (e.g., cancer cells, bacterial strains) to discover novel bioactivities.

Mechanism of Action (MoA) Studies: Once a biological activity is identified, detailed MoA studies will be crucial. This could involve techniques like proteomics to identify protein targets, transcriptomics to analyze changes in gene expression, and metabolomics to study alterations in cellular metabolism.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to understand how structural modifications affect its biological activity. This could involve altering the substitution pattern on the phenyl ring or modifying the azetidine nitrogen. mdpi.com

| Potential Biological Target Class | Rationale for Investigation |

| Enzymes (e.g., proteases, kinases) | Azetidine scaffolds can act as mimics of natural substrates or as allosteric modulators. ontosight.ai |

| G-Protein Coupled Receptors (GPCRs) | The rigid azetidine ring can help lock a molecule into a specific conformation suitable for receptor binding. |

| Ion Channels | Small molecules can modulate the function of ion channels, a target class for many existing drugs. |

| DNA/RNA | The planar nitrophenyl group could potentially intercalate with nucleic acids. |

Design of Azetidine Derivatives as Chemical Probes for Biological Systems

The structural scaffold of this compound can be leveraged to design sophisticated chemical probes for studying biological systems. acs.org Chemical probes are small molecules used to study and manipulate biological processes, often through the inclusion of reporter groups like fluorophores or affinity tags. rsc.org

Future directions in this area involve:

Development of Fluorescent Probes: The 2-nitrophenoxy moiety could be replaced with or modified to include a fluorescent reporter group. Substituting the dimethylamino group in common fluorophores with an azetidine ring has been shown to improve photophysical properties. nih.gov Such probes could be used for fluorescence microscopy to visualize specific cellular components or processes.

Photoaffinity Labeling Probes: The nitro group could potentially be used as a photoactivatable cross-linking agent. Upon irradiation with UV light, it could form a covalent bond with nearby biological macromolecules, allowing for the identification of binding partners.

Bioisosteric Replacement: The azetidine ring itself is considered an attractive design element in medicinal chemistry, often used as a bioisostere to improve physicochemical properties like polarity and solubility. acs.orgnih.gov Derivatives could be designed where the 3-(2-nitrophenoxy)azetidine moiety replaces other functional groups in known bioactive molecules to explore new chemical space and improve drug-like properties.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new synthetic methodologies, a deeper understanding of its chemical and physical properties, and the potential discovery of novel therapeutic agents and biological tools.

Q & A

Q. What are the recommended synthetic routes for 3-(2-nitrophenoxy)azetidine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 2-nitrophenol and azetidine derivatives. A base (e.g., NaOH) facilitates deprotonation of the phenol, followed by coupling in solvents like dichloromethane or THF at ambient temperatures. Optimization studies suggest that elevated temperatures (40–60°C) improve reaction rates but may increase side products like ring-opened amines . Purity is enhanced by recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most effective for characterizing 3-(2-nitrophenoxy)azetidine hydrochloride?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring integrity and nitro-group positioning.

- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO, 230.65 g/mol) and detects impurities.

- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the nitro group in 3-(2-nitrophenoxy)azetidine hydrochloride influence its reactivity in substitution reactions?

The nitro group acts as a strong electron-withdrawing group, activating the phenoxy ring for electrophilic substitution. For example, under acidic conditions, nitration or halogenation occurs at the para position relative to the nitro group. However, steric hindrance from the azetidine ring may limit reactivity compared to non-cyclic analogs .

Q. What are the solubility and stability profiles of 3-(2-nitrophenoxy)azetidine hydrochloride under different pH conditions?

The hydrochloride salt enhances aqueous solubility (≈10 mg/mL in water at 25°C). Stability studies indicate degradation in alkaline conditions (pH >8), where the azetidine ring undergoes hydrolysis. Storage at 2–8°C in desiccated, inert atmospheres is recommended to prevent hygroscopic degradation .

Q. How can researchers mitigate hazards associated with handling 3-(2-nitrophenoxy)azetidine hydrochloride?

Safety protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between 3-(2-nitrophenoxy)azetidine hydrochloride and its structural isomers?

Isomeric differences (e.g., 3-nitrophenoxy vs. 4-nitrophenoxy) alter electronic and steric properties, impacting target binding. For example, the 2-nitrophenoxy isomer shows reduced antimicrobial activity (MIC >2 µg/mL) compared to the 3-nitrophenoxy analog (MIC = 0.6 µg/mL) due to unfavorable spatial interactions with bacterial enzymes. Dose-response assays and molecular docking studies are critical for validating such discrepancies .

Q. How can computational modeling predict the interaction of 3-(2-nitrophenoxy)azetidine hydrochloride with biological targets like kinases?

Density Functional Theory (DFT) calculations model the compound’s electronic profile, while molecular dynamics simulations assess binding to ATP pockets. For instance, the nitro group’s dipole moment (≈4.5 D) facilitates hydrogen bonding with kinase hinge regions, but azetidine ring strain may limit conformational adaptability .

Q. What experimental designs optimize the synthesis of 3-(2-nitrophenoxy)azetidine hydrochloride derivatives for structure-activity relationship (SAR) studies?

A factorial design approach varies:

- Substituents : Introduce halogens or methoxy groups at the phenyl ring.

- Reaction Time : 12–48 hours to balance yield and side reactions.

- Catalysts : Screen Pd/C or Ni catalysts for nitro-group reduction to amines. Post-modification via reductive amination expands SAR libraries .

Q. How does the compound’s stability under accelerated degradation conditions (e.g., 40°C/75% RH) inform formulation strategies?

Stability studies reveal a 15% degradation over 4 weeks at 40°C, primarily via nitro-group reduction. Lyophilization with cryoprotectants (e.g., trehalose) improves thermal stability, while encapsulation in PLGA nanoparticles reduces hydrolysis rates in biological matrices .

Q. What methodologies address conflicting data on the compound’s cytotoxicity in cancer cell lines?

Discrepancies arise from assay conditions (e.g., serum concentration affecting solubility). Standardized protocols include:

- MTT Assays : Conducted in serum-free media to minimize interference.

- Flow Cytometry : Quantifies apoptosis vs. necrosis using Annexin V/PI staining.

- IC Comparisons : Normalize data against controls like cisplatin to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.